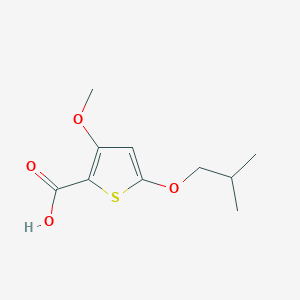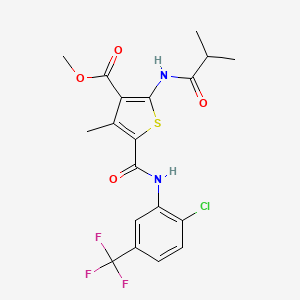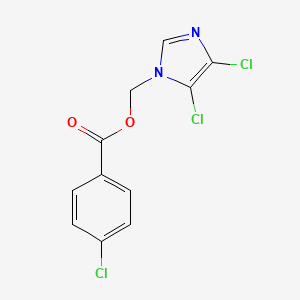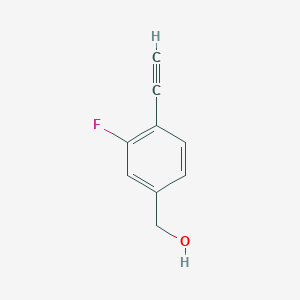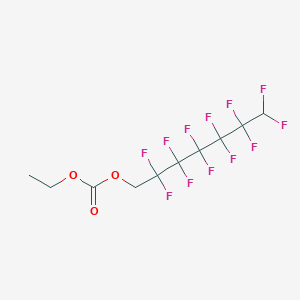
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- is an organic compound with the molecular formula C12H7ClN2 It is a derivative of propanedinitrile, featuring a phenyl group and a chlorine atom attached to a propenylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- typically involves the reaction of 3-chloro-3-phenyl-2-propenal with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3-chloro-3-phenyl-2-propenal reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propenylidene moiety can undergo addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Addition Reactions: Electrophiles or nucleophiles under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atom.
Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the double bond.
Oxidation and Reduction: Oxidized or reduced derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile, 2-(3-phenyl-2-propen-1-ylidene)-: Similar structure but lacks the chlorine atom.
Cinnamaldehyde: Contains a similar propenylidene moiety but with an aldehyde group instead of nitrile groups.
Propiedades
Fórmula molecular |
C12H7ClN2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
2-[(Z)-3-chloro-3-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7ClN2/c13-12(7-6-10(8-14)9-15)11-4-2-1-3-5-11/h1-7H/b12-7- |
Clave InChI |
AMXZIDAMUMHHPB-GHXNOFRVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C=C(C#N)C#N)/Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=CC=C(C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


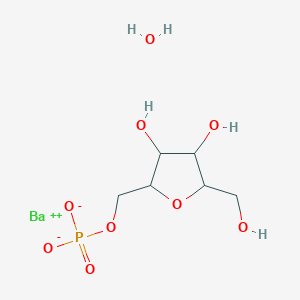
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
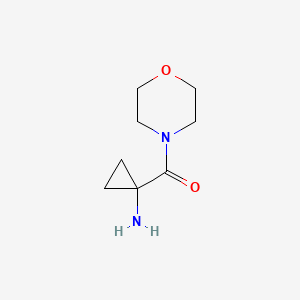
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)
